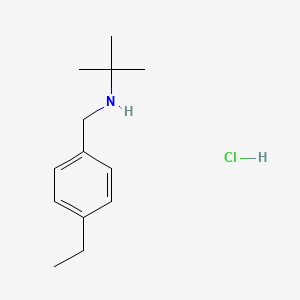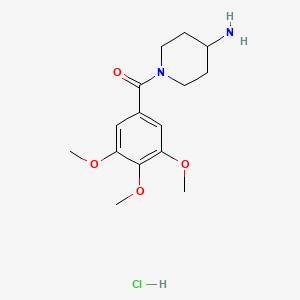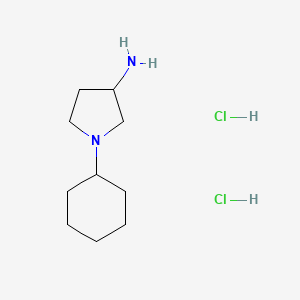![molecular formula C13H20ClNO3 B3085814 (Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride CAS No. 1158320-84-3](/img/structure/B3085814.png)
(Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride
Overview
Description
(Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a prop-2-en-1-yl group attached to a [(2,3,4-trimethoxyphenyl)methyl]amine moiety, with the hydrochloride salt form enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride typically involves a multi-step process. One common method starts with the alkylation of 2,3,4-trimethoxybenzylamine using prop-2-en-1-yl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the alkylation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amine group, converting it into secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed to deprotonate the methoxy groups, facilitating nucleophilic attack.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the prop-2-en-1-yl group can yield prop-2-en-1-al or prop-2-enoic acid, while substitution reactions can introduce a variety of functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: In chemistry, (Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding. It serves as a model compound for investigating the interactions between small molecules and biological macromolecules.
Medicine: In medicine, this compound is explored for its potential therapeutic effects. Research is ongoing to determine its efficacy as an anti-inflammatory or anticancer agent, given its ability to interact with specific molecular targets.
Industry: Industrially, the compound is used in the development of specialty chemicals and pharmaceuticals. Its versatility makes it a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of (Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the reduction of inflammation.
Comparison with Similar Compounds
- (Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine
- (Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine acetate
- (Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine sulfate
Comparison: Compared to its analogs, (Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride exhibits enhanced solubility and stability due to the presence of the hydrochloride salt. This makes it more suitable for applications requiring aqueous solubility. Additionally, the hydrochloride form may exhibit different pharmacokinetic properties, potentially leading to improved efficacy in therapeutic applications.
Properties
IUPAC Name |
N-[(2,3,4-trimethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-5-8-14-9-10-6-7-11(15-2)13(17-4)12(10)16-3;/h5-7,14H,1,8-9H2,2-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHWXEOFPXWHOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CNCC=C)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine sulfate](/img/structure/B3085758.png)

![1-benzyl-N-[(pyridin-4-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B3085772.png)
amine hydrochloride](/img/structure/B3085782.png)
![(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085791.png)
![{[4-(1h-Benzimidazol-2-yl)cyclohexyl]methyl}amine dihydrochloride](/img/structure/B3085803.png)
![(Butan-2-yl)[(2-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085810.png)
amine hydrochloride](/img/structure/B3085819.png)
amine hydrochloride](/img/structure/B3085820.png)
amine hydrochloride](/img/structure/B3085835.png)
![Butyl[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride](/img/structure/B3085840.png)
![{[4-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B3085843.png)

